Homoanserine Homoanserine Homoanserine belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. Homoanserine is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 20314-38-9
VCID: VC0530045
InChI: InChI=1S/C11H18N4O3/c1-15-7-13-6-8(15)5-9(11(17)18)14-10(16)3-2-4-12/h6-7,9H,2-5,12H2,1H3,(H,14,16)(H,17,18)/t9-/m0/s1
SMILES: CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN
Molecular Formula: C11H19N5O6
Molecular Weight: 254.29 g/mol

Homoanserine

CAS No.: 20314-38-9

Cat. No.: VC0530045

Molecular Formula: C11H19N5O6

Molecular Weight: 254.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Homoanserine - 20314-38-9

Specification

CAS No. 20314-38-9
Molecular Formula C11H19N5O6
Molecular Weight 254.29 g/mol
IUPAC Name (2S)-2-(4-aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C11H18N4O3/c1-15-7-13-6-8(15)5-9(11(17)18)14-10(16)3-2-4-12/h6-7,9H,2-5,12H2,1H3,(H,14,16)(H,17,18)/t9-/m0/s1
Standard InChI Key CCSMVTDLFPOSDU-FVGYRXGTSA-N
Isomeric SMILES CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCCN
SMILES CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN
Canonical SMILES CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN
Appearance Solid powder

Introduction

Chemical Structure and Biosynthesis

Molecular Composition

Homoanserine (C₁₁H₁₈N₄O₃) is a hybrid dipeptide composed of β-alanine and 3-methyl-L-histidine linked via a peptide bond . Its IUPAC name is (2S)-2-(4-aminobutanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, and its SMILES notation is CN1C=NC=C1C[C@H](NC(=O)CCCN)C(O)=O . The presence of a methylated imidazole ring and an additional amino group distinguishes it from structurally related dipeptides like carnosine and anserine .

Biosynthetic Pathways

While the exact biosynthetic pathway of homoanserine remains partially characterized, it is hypothesized to involve enzymatic condensation of 4-aminobutanoic acid and 3-methylhistidine . Industrial production may leverage biotechnological methods, such as fermentation using genetically modified microorganisms, though detailed protocols are scarce in public literature .

Biological Distribution and Age-Related Dynamics

Tissue-Specific Concentrations

Quantitative analyses in C57BL/6J mice reveal that homoanserine is predominantly localized in the brain, particularly the cerebrum and cerebellum, with significant levels also detected in muscle and lung tissues . A landmark study utilizing high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) demonstrated a 50-fold increase in cerebral homoanserine concentrations between 1-week-old and 10-week-old mice (Table 1) .

Table 1: Tissue Distribution of Homoanserine in Mice

TissueConcentration (µM)Age Group (Weeks)
Cerebrum50-fold higher10 vs. 1
Cerebellum45-fold higher10 vs. 1
MuscleModerateAll ages
LungsLowAll ages

Ontogenetic Patterns

The dramatic increase in homoanserine levels during murine development suggests a role in age-related physiological processes, potentially linked to neuroprotection or metabolic regulation . This temporal expression pattern underscores the compound’s importance in mature neural tissues.

Antioxidant Activity and Mechanisms

Radical Scavenging Capacity

Table 2: Antioxidant Activity of Homoanserine and Derivatives

CompoundDPPH IC₅₀ (µM)ORAC Value (µmol TE/g)
Homoanserine120 ± 82,500 ± 150
2-Oxo-homoanserine80 ± 63,800 ± 200
Carnosine (Reference)150 ± 102,000 ± 100

Comparative Analysis with Related Dipeptides

Structural and Functional Differences

Homoanserine’s distinct structure—featuring a methylated imidazole ring and extended amino side chain—confers unique biochemical properties. Unlike carnosine (β-alanine + histidine) and anserine (β-alanine + 1-methylhistidine), homoanserine’s additional amino group enhances its metal-binding affinity, making it more effective in chelating transition metals like copper .

Antioxidant Efficacy

Comparative studies reveal that 2-oxo derivatives of imidazole dipeptides universally exhibit enhanced antioxidant activity. For instance, 2-oxo-carnosine and 2-oxo-anserine show 20–30% greater ROS neutralization than their non-oxidized counterparts, a trend consistent with 2-oxo-homoanserine .

Therapeutic and Industrial Applications

Functional Foods and Supplements

While industrial applications remain exploratory, homoanserine’s stability and bioavailability make it a potential ingredient in antioxidant supplements . Commercial interest is growing, with homoanserine nitrate already available as a research chemical for neuroprotection studies .

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